molecular formula C11H9ClO3 B2992424 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid CAS No. 1016-99-5

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid

Cat. No.: B2992424
CAS No.: 1016-99-5
M. Wt: 224.64
InChI Key: LNKIVCYCQBWVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-chloro-2-hydroxy-3,6-dimethylbenzoic acid using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced inflammation . Additionally, it can interact with DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylbenzofuran-3-carboxylic acid
  • 3,6-Dimethylbenzofuran-2-carboxylic acid
  • 5-Bromo-3,6-dimethylbenzofuran-2-carboxylic acid

Uniqueness

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid is unique due to the presence of both chloro and dimethyl groups on the benzofuran ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKIVCYCQBWVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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